6-Dimethylaminophthalide
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Overview
Description
6-(dimethylamino)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuran derivatives. This compound is characterized by the presence of a dimethylamino group attached to the sixth position of the isobenzofuran ring. Isobenzofuran derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate isobenzofuran precursor.
Dimethylation: The precursor is then subjected to dimethylation using dimethylamine in the presence of a suitable catalyst.
Cyclization: The dimethylated intermediate undergoes cyclization to form the final product, 6-(dimethylamino)isobenzofuran-1(3H)-one.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-(dimethylamino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of monoamine oxidases, enzymes involved in the metabolism of neurotransmitters. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,6-disubstituted isobenzofuran-1(3H)-ones: These compounds have similar structures but different substituents at the third and sixth positions.
Spiro[isobenzofuran-1(3H),4’-piperidines]: These derivatives have a spiro connection with a piperidine ring.
Uniqueness
6-(dimethylamino)isobenzofuran-1(3H)-one is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties
Properties
CAS No. |
65399-10-2 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-(dimethylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H11NO2/c1-11(2)8-4-3-7-6-13-10(12)9(7)5-8/h3-5H,6H2,1-2H3 |
InChI Key |
CRKAWLFCMDKQIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(COC2=O)C=C1 |
Origin of Product |
United States |
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